molecular formula C7H10N2O B6601686 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone CAS No. 56536-44-8

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone

Cat. No.: B6601686
CAS No.: 56536-44-8
M. Wt: 138.17 g/mol
InChI Key: HEUBFSYOZRPRTD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone (CAS 56536-44-8) is a high-purity chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol. It is a derivative of the imidazole heterocycle, a scaffold of immense significance in medicinal chemistry due to its widespread presence in biologically active molecules and natural products like histidine and purine . The imidazole ring is known for its amphoteric nature and remarkable solubility in water and other polar solvents, which often confers favorable pharmacokinetic properties on its derivatives, making it a valuable synthon in drug discovery . This specific ethanone derivative serves as a key building block in organic and medicinal chemistry research. It is particularly valuable for the synthesis of more complex, multi-substituted imidazole compounds, which are a core focus in the development of new therapeutic agents . The documented synthetic utility of analogous compounds in creating 1,2,4,5-tetrasubstituted imidazoles highlights its role in exploring novel chemical spaces . Researchers investigate this compound and its derivatives for a range of potential biological activities, consistent with the broad pharmacological profile of the imidazole class. These activities include antimicrobial and antifungal applications, with some synthesized analogues demonstrating excellent efficacy in these areas . Furthermore, the structural features of the imidazole ring make it a candidate for research into antitumor, anti-inflammatory, and anticonvulsant agents, among other therapeutic areas . The mechanism of action for imidazole derivatives in biological systems is often multifaceted, potentially involving interaction with enzymes and DNA, leading to the inhibition of crucial biochemical pathways . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not categorized as a medicine or drug. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition, and any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

1-(2,5-dimethyl-1H-imidazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(5(2)10)9-6(3)8-4/h1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUBFSYOZRPRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56536-44-8
Record name 1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one
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Biological Activity

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, antibacterial, and antifungal activities. The compound's structure, synthesis, and potential therapeutic applications will also be discussed.

Chemical Structure and Properties

The chemical formula for 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone is C7H10N2O. It contains a five-membered imidazole ring substituted with two methyl groups at positions 2 and 4, and an ethanone group at position 5. This unique structure contributes to its biological properties.

Anticancer Activity

Research has shown that imidazole derivatives exhibit significant anticancer properties. For instance, studies involving various imidazole compounds have demonstrated their potential in inhibiting cancer cell proliferation.

  • Case Study : A recent study evaluated a series of imidazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that some compounds exhibited IC50 values comparable to doxorubicin, a standard chemotherapy drug. Specifically, compounds with structural similarities to 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone showed promising activity with IC50 values ranging from 0.86 µM to 19.06 µM .
CompoundIC50 (µM)Activity Level
Doxorubicin0.72Reference
Compound A0.86High
Compound B1.02High
Compound C4.20Moderate
Compound D>50Low

Antibacterial Activity

Imidazole derivatives have also been noted for their antibacterial properties. Studies have reported effective inhibition of various bacterial strains.

  • Research Findings : In vitro tests revealed that certain imidazole compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)Activity
S. aureus0.0048High
E. coli0.0195High
Pseudomonas aeruginosa0.0089Moderate

Antifungal Activity

The antifungal potential of imidazole derivatives is also noteworthy.

  • Findings : Compounds similar to 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone have shown effectiveness against Candida albicans and other fungal pathogens, with varying MIC values indicating their potency .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives often correlates with their structural features:

  • Substituents : The presence of specific functional groups on the imidazole ring can enhance or diminish biological activity.
  • Positioning : Methyl substitutions at positions 2 and 4 have been associated with increased potency in anticancer and antibacterial assays .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone C₇H₁₀N₂O 2,4-dimethylimidazole, acetyl 138.17 Pharmaceutical intermediate
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone C₁₂H₁₂N₂O 5-methyl, 2-phenyl 200.24 Enhanced lipophilicity; drug candidate
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethanone C₈H₁₀N₂O 2-ethenyl, 5-methyl 150.18 Polymer precursor; reactive site for crosslinking
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate C₁₄H₁₄BrN₃O₄ Nitro, bromobenzoate ester 368.18 Antibiotic derivative; antiglycation agent
1-[5-(Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone C₉H₁₄N₂O₅ Tetrahydroxybutyl 230.22 Metabolic studies; glycosylation intermediate

Key Observations:

Nitro groups (e.g., in C₁₄H₁₄BrN₃O₄) enhance electrophilicity, enabling applications in antibiotic derivatives . Ethenyl groups (e.g., in C₈H₁₀N₂O) introduce sites for polymerization or crosslinking, relevant in material science .

Synthetic Routes :

  • The target compound is synthesized via acylation of 2,4-dimethylimidazole, while chlorination (e.g., SOCl₂ in ) and Suzuki coupling (e.g., Pd-catalyzed cross-coupling in ) are common for analogues.
  • Nitroimidazole derivatives (e.g., ) often employ substitution reactions with sodium methylate in DMSO .

Biological and Industrial Relevance :

  • The tetrahydroxybutyl derivative (C₉H₁₄N₂O₅) is studied in metabolic pathways due to its hydrophilic nature .
  • Brominated derivatives (e.g., C₇H₉BrN₂O in ) serve as intermediates for further halogenation or coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone, and how should data interpretation be approached?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm the structure. For imidazole derivatives, the chemical shifts of methyl groups (2.1–2.5 ppm for 1H^1H) and carbonyl carbons (~200 ppm for 13C^13C) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for C7_7H10_{10}N2_2O: 138.0793) .
  • Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700 cm1^{-1}) and imidazole ring vibrations (1600–1500 cm1^{-1}) .

Q. How can synthetic routes for 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone be optimized to improve yield?

  • Methodology :

  • Precursor Selection : Start with 2,4-dimethylimidazole and employ Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl3_3) .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ NMR to track intermediate formation.
  • Purification : Recrystallization from ethanol or column chromatography with ethyl acetate/hexane mixtures enhances purity .

Q. What stability considerations are critical for handling 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone in experimental settings?

  • Methodology :

  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the imidazole ring .
  • Light Sensitivity : Shield from UV light to avoid photodegradation; amber glassware is recommended .
  • Hydrolysis Testing : Perform accelerated stability studies in aqueous buffers (pH 4–9) to assess degradation kinetics .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or PyRx to model interactions with target proteins (e.g., antimicrobial enzymes). Validate with Discovery Studio for binding affinity analysis .
  • ADMET Prediction : Apply SwissADME to evaluate Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5). Zero violations suggest favorable pharmacokinetics .
  • Example Data :
ParameterValue
Molecular Weight138.17 g/mol
LogP1.51
PSA83.83 Ų

Q. How should researchers resolve contradictions in crystallographic data for imidazole derivatives?

  • Methodology :

  • Refinement Software : Use SHELXL for small-molecule refinement. Discrepancies in bond lengths/angles can be minimized via iterative least-squares cycles .
  • Twinned Data Analysis : For complex crystals, employ SHELXD to deconvolute overlapping reflections .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure geometric accuracy .

Q. What strategies mitigate low yields in multi-step syntheses involving imidazole-acetylated intermediates?

  • Methodology :

  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups with tert-butoxycarbonyl (Boc)) during acylation .
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings if aryl modifications are needed .
  • In Situ Quenching : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) with weak bases (NaHCO3_3) to prevent side reactions .

Q. How can researchers validate the electronic effects of substituents on the imidazole ring’s reactivity?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO). Methyl groups typically donate electron density, stabilizing the ring .
  • Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile can reveal oxidation potentials linked to substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology :

  • Solvent Effects : Recalculate theoretical shifts (e.g., via ACD/Labs) using the same solvent model (e.g., DMSO-d6_6) .
  • Tautomerism Check : Investigate possible tautomeric forms (e.g., 1H vs. 3H imidazole) using variable-temperature NMR .

Q. What steps reconcile conflicting crystallographic and spectroscopic data for imidazole derivatives?

  • Methodology :

  • Multi-Technique Validation : Overlay X-ray structures with DFT-optimized geometries in software like CYLview .
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) that may explain spectral anomalies .

Key Tables

Table 1 : Key Physicochemical Properties of 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone

PropertyValueSource
Molecular FormulaC7_7H10_{10}N2_2O
Molecular Weight138.17 g/mol
Melting Point~120–125°C (predicted)
LogP1.51

Table 2 : Recommended Reaction Conditions for Synthesis

StepConditionsYield Optimization
Friedel-Crafts AcylationAcetyl chloride, AlCl3_3, 0°CSlow addition of AlCl3_3
PurificationEthanol recrystallizationCooling rate: 1°C/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.